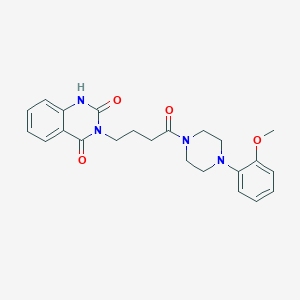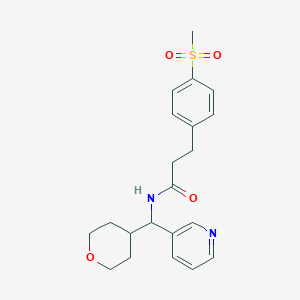![molecular formula C20H16ClFN4O2S2 B2380131 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-36-2](/img/structure/B2380131.png)
5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H16ClFN4O2S2 and its molecular weight is 462.94. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Demchenko et al. (2015) explored the synthesis of novel thiazolo[4,5-d]pyridazinones and their potential analgesic and anti-inflammatory activities. The compounds, including those with morpholino groups, were characterized by NMR spectroscopy and mass spectrometry, highlighting their potential in medicinal chemistry (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Pharmacological Properties
- Sato et al. (2016) identified kinase inhibitors with morpholino groups as novel GPR39 agonists, a G protein-coupled receptor. This discovery expanded the understanding of the receptor's activation mechanisms and potential pharmaceutical applications (Sato, Huang, Kroeze, & Roth, 2016).
Antitumor Activity
- Qin et al. (2020) synthesized pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, demonstrating significant antitumor activity. These findings contribute to the development of new cancer therapies (Qin, Zhu, Zhu, Zhang, Fu, Liu, Wang, & Ouyang, 2020).
Antimycobacterial and Antioxidant Activities
- Sathe et al. (2011) explored the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, offering insights into new treatments for bacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
- Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing morpholine rings, exhibiting significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This research contributes to the development of new drugs for treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).
Analgesic Properties
- Khalifa and Abdelbaky (2008) investigated the analgesic activities of imidazolyl acetic acid derivatives, providing valuable information for pain management research (Khalifa & Abdelbaky, 2008).
Additional Applications
- Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives with noteworthy anti-inflammatory and antinociceptive activities. Such compounds could be potential candidates for new anti-inflammatory drugs (Alam, Khan, Siddiqui, & Ahsan, 2010).
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S2/c21-13-3-1-4-14(22)12(13)11-26-19(27)17-18(16(24-26)15-5-2-10-29-15)30-20(23-17)25-6-8-28-9-7-25/h1-5,10H,6-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXZCUOUHLJJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)
![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)
![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)
![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)


![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)

![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)